5-CHLORO-N-(3,5-DICHLOROPHENYL)-2-(METHYLSULFANYL)PYRIMIDINE-4-CARBOXAMIDE
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Overview
Description
5-CHLORO-N-(3,5-DICHLOROPHENYL)-2-(METHYLSULFANYL)PYRIMIDINE-4-CARBOXAMIDE is a synthetic organic compound that belongs to the class of pyrimidine derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-CHLORO-N-(3,5-DICHLOROPHENYL)-2-(METHYLSULFANYL)PYRIMIDINE-4-CARBOXAMIDE typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative under acidic or basic conditions.
Attachment of the Methylsulfanyl Group: The methylsulfanyl group can be introduced via nucleophilic substitution reactions using methylthiol or its derivatives.
Formation of the Carboxamide Group: The carboxamide group can be formed through the reaction of an amine with a carboxylic acid derivative, such as an acid chloride or ester.
Industrial Production Methods
In industrial settings, the production of this compound may involve optimized reaction conditions, such as the use of catalysts, controlled temperatures, and pressures to enhance yield and purity. Continuous flow reactors and automated synthesis platforms may also be employed to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methylsulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups or other reducible functionalities present in the compound.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, thiols, alkoxides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylsulfanyl group can yield sulfoxides or sulfones, while nucleophilic substitution of chlorine atoms can introduce various functional groups.
Scientific Research Applications
Chemistry
The compound is used as a building block in organic synthesis for the development of more complex molecules.
Biology
In biological research, it may be used to study the interactions of pyrimidine derivatives with biological targets, such as enzymes or receptors.
Medicine
Industry
In the industrial sector, the compound can be used as an intermediate in the synthesis of agrochemicals, dyes, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 5-CHLORO-N-(3,5-DICHLOROPHENYL)-2-(METHYLSULFANYL)PYRIMIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. The exact pathways and molecular targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
5-Chloro-2-(methylsulfanyl)pyrimidine-4-carboxamide: Lacks the dichlorophenyl group.
N-(3,5-Dichlorophenyl)-2-(methylsulfanyl)pyrimidine-4-carboxamide: Lacks the chlorine atom at the 5-position of the pyrimidine ring.
Uniqueness
The presence of both the dichlorophenyl group and the methylsulfanyl group in 5-CHLORO-N-(3,5-DICHLOROPHENYL)-2-(METHYLSULFANYL)PYRIMIDINE-4-CARBOXAMIDE contributes to its unique chemical properties and potential biological activities. These structural features may enhance its binding affinity to specific molecular targets and improve its overall efficacy in various applications.
Properties
IUPAC Name |
5-chloro-N-(3,5-dichlorophenyl)-2-methylsulfanylpyrimidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8Cl3N3OS/c1-20-12-16-5-9(15)10(18-12)11(19)17-8-3-6(13)2-7(14)4-8/h2-5H,1H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYOUXKCTJRYTKG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC=C(C(=N1)C(=O)NC2=CC(=CC(=C2)Cl)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8Cl3N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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